molecular formula C23H19N5O B5182051 N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine

N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine

Cat. No. B5182051
M. Wt: 381.4 g/mol
InChI Key: JEBGEGDSZKLPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine involves its ability to target specific enzymes and pathways in cells. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cancer cell proliferation. It also modulates the activity of various signaling pathways, such as the MAPK/ERK pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. It also has antioxidant properties and can scavenge free radicals, which contribute to oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine in lab experiments is its specificity and selectivity. It can target specific enzymes and pathways, which makes it a valuable tool for studying various cellular processes. However, one of the limitations is its potential toxicity and side effects, which need to be carefully monitored and evaluated.

Future Directions

There are several future directions for the research and development of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other drugs. Another direction is to explore its neuroprotective effects and potential applications in neurodegenerative disorders. Additionally, more studies are needed to evaluate its safety and toxicity in humans and animals.

Synthesis Methods

The synthesis of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine involves the reaction of 1-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid with 4-methyl-1,2-diaminobenzene and phthalic anhydride in the presence of a suitable catalyst. The product is obtained after purification by column chromatography.

Scientific Research Applications

N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways. In inflammation research, it has been shown to reduce inflammation by suppressing the production of inflammatory cytokines. In neurological research, it has been found to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)benzimidazol-5-yl]-4-methylphthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-15-17-7-3-4-8-18(17)23(27-26-15)25-16-11-12-20-19(13-16)24-14-28(20)21-9-5-6-10-22(21)29-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBGEGDSZKLPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC4=C(C=C3)N(C=N4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methylphthalazin-1-amine

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